

Epofolate: A Technical Guide to a Folate Receptor-Targeting Drug Conjugate

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Compound of Interest

Compound Name: *Epofolate*

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Introduction

Epofolate (BMS-753493) is a folate receptor-targeted small molecule-drug conjugate (SMDC) that was developed as a potential therapeutic agent for cancers that overexpress the folate receptor alpha (FR α).^{[1][2]} This technical guide provides a comprehensive overview of **epofolate**, including its mechanism of action, synthesis, and the findings from its clinical evaluation. While the clinical development of **epofolate** was discontinued due to a lack of demonstrated anti-tumor activity, the information gathered from its study offers valuable insights into the field of targeted cancer therapies.^{[1][2]}

Epofolate is a conjugate of folic acid and the epothilone analog BMS-748285.^{[1][2]} The rationale behind its design was to utilize the high affinity of folic acid for FR α to selectively deliver the potent microtubule-stabilizing agent, BMS-748285, to cancer cells overexpressing this receptor.^{[1][3]}

Core Concepts

Folate Receptor Alpha (FR α) as a Therapeutic Target

Folate receptors are cell-surface glycoproteins that bind and internalize folates, which are essential for cellular proliferation and division.^{[4][5]} FR α , in particular, is overexpressed in a variety of epithelial cancers, including ovarian, lung, and breast cancer, while its expression in normal tissues is limited.^{[1][6]} This differential expression pattern makes FR α an attractive

target for the selective delivery of therapeutic agents to cancer cells, thereby minimizing systemic toxicity.[7]

Mechanism of Action: Receptor-Mediated Endocytosis

The proposed mechanism of action for **epofolate** involves a multi-step process initiated by the binding of the folate moiety to FR α on the surface of cancer cells. This binding event triggers receptor-mediated endocytosis, a process where the cell membrane invaginates to form a vesicle (endosome) containing the **epofolate**-FR α complex.[4][8]

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